molecular formula C42H46N16O17S4 B12770788 (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate CAS No. 102189-79-7

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

Cat. No.: B12770788
CAS No.: 102189-79-7
M. Wt: 1175.2 g/mol
InChI Key: AMYLMCBJUWBYEW-SDTDGSPXSA-N
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Description

The compound (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the bicyclic core, followed by the introduction of the thiazole and oxadiazole rings. Key reagents include thiazole derivatives, oxadiazole precursors, and various protecting groups to ensure selective reactions. The final steps involve deprotection and purification to obtain the desired compound in its pentahydrate form.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: Various functional groups can be substituted on the bicyclic core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and oxadiazole rings play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;monohydrate

Uniqueness

This compound is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable candidate for further research and development.

Properties

CAS No.

102189-79-7

Molecular Formula

C42H46N16O17S4

Molecular Weight

1175.2 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

InChI

InChI=1S/2C21H18N8O6S2.5H2O/c2*1-34-27-13(12-8-37-21(22)24-12)16(30)25-14-18(31)29-15(20(32)33)11(7-36-19(14)29)6-28-4-2-10(3-5-28)17-26-23-9-35-17;;;;;/h2*2-5,8-9,14,19H,6-7H2,1H3,(H3-,22,24,25,30,32,33);5*1H2/b2*27-13+;;;;;/t2*14-,19-;;;;;/m00...../s1

InChI Key

AMYLMCBJUWBYEW-SDTDGSPXSA-N

Isomeric SMILES

CO/N=C(/C(=O)N[C@H]1C(=O)N2[C@H]1SCC(=C2C(=O)[O-])C[N+]3=CC=C(C=C3)C4=NN=CO4)\C5=CSC(=N5)N.CO/N=C(/C(=O)N[C@H]1C(=O)N2[C@H]1SCC(=C2C(=O)[O-])C[N+]3=CC=C(C=C3)C4=NN=CO4)\C5=CSC(=N5)N.O.O.O.O.O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=NN=CO5)C(=O)[O-].CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=NN=CO5)C(=O)[O-].O.O.O.O.O

Origin of Product

United States

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